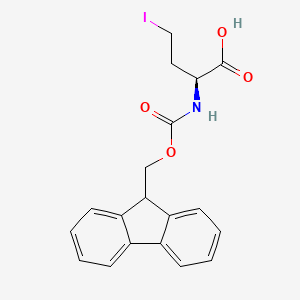

(S)-2-(Fmoc-amino)-4-iodobutanoic acid

Beschreibung

BenchChem offers high-quality (S)-2-(Fmoc-amino)-4-iodobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(Fmoc-amino)-4-iodobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C19H18INO4 |

|---|---|

Molekulargewicht |

451.3 g/mol |

IUPAC-Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-iodobutanoic acid |

InChI |

InChI=1S/C19H18INO4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,24)(H,22,23)/t17-/m0/s1 |

InChI-Schlüssel |

WUMHLUDKFHNQNJ-KRWDZBQOSA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCI)C(=O)O |

Kanonische SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCI)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Comparative Technical Guide: Fmoc-Abu(4-I)-OH vs. Fmoc-Phe(4-I)-OH

Executive Summary

In the design of peptidomimetics and stapled peptides, halogenated amino acids serve as critical "warheads" for post-synthetic modification. While Fmoc-Abu(4-I)-OH and Fmoc-Phe(4-I)-OH both introduce an iodine atom into the peptide backbone, their chemical behaviors are diametrically opposed due to the hybridization of the carbon-iodine bond.[1]

-

Fmoc-Phe(4-I)-OH (Aryl Iodide): A rigid,

-hybridized electrophile optimized for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck).[1] It is the standard for creating biaryl linkages and fluorescent probes. -

Fmoc-Abu(4-I)-OH (Alkyl Iodide): A flexible,

-hybridized electrophile optimized for nucleophilic substitution (

This guide delineates the structural, reactive, and experimental differences between these two building blocks to ensure correct selection for your synthetic campaign.

Chemical Identity & Structural Analysis[1][2]

The fundamental difference lies in the side-chain architecture. This structural variance dictates the stability and the class of reactions each residue can undergo.

| Feature | Fmoc-Phe(4-I)-OH | Fmoc-Abu(4-I)-OH |

| IUPAC Name | N-Fmoc-4-iodo-L-phenylalanine | N-Fmoc-2-amino-4-iodobutanoic acid |

| Common Synonyms | p-Iodo-Phe, Phe(p-I) | |

| Iodine Environment | Aryl ( | Alkyl ( |

| Bond Strength (C-I) | Stronger (~65 kcal/mol) | Weaker (~53 kcal/mol) |

| Steric Profile | Bulky, rigid, aromatic | Flexible, linear, aliphatic |

| Primary Reactivity | Metal-Catalyzed Cross-Coupling | Nucleophilic Substitution ( |

Structural Visualization

The following diagram illustrates the divergent chemical pathways dictated by the side-chain structure.

Figure 1: Divergent reaction pathways.[1] Phe(4-I) undergoes Pd-catalyzed cycles, while Abu(4-I) undergoes direct nucleophilic attack.[1]

Reactivity Profiles & Mechanistic Insights

Fmoc-Phe(4-I)-OH: The Cross-Coupling Specialist

The iodine atom on the phenyl ring is activated for oxidative addition by transition metals (Pd, Ni, Cu).[1] It is inert to standard nucleophiles under SPPS conditions, making it highly compatible with standard Fmoc protocols.[1]

-

Key Mechanism: Palladium inserts into the C-I bond to form an organopalladium(II) species, which then transmetallates with boronic acids (Suzuki), alkynes (Sonogashira), or alkenes (Heck).[1]

-

Stability: High.[1] Resistant to light and standard bases (piperidine).[1]

-

Utility: Creating "stapled peptides" via biaryl formation (rigidifying the helix) or installing fluorophores/drug pharmacophores late-stage.[1]

Fmoc-Abu(4-I)-OH: The Alkylation Specialist

The iodine atom is attached to a primary carbon (

-

Key Mechanism:

Substitution . A nucleophile (typically a deprotonated Cysteine thiol) attacks the -

Stability: Moderate.[1] Alkyl iodides are light-sensitive (homolytic cleavage can occur over time, turning the solid yellow/brown).[1] They can also undergo elimination (dehydrohalogenation) to form vinyl species if treated with strong, non-nucleophilic bases at high heat, though they are generally stable to 20% piperidine at room temperature.[1]

-

Utility: "Cyclization via Alkylation."[1] Reacting Abu(4-I) with a Cysteine at position

creates a thioether bridge (mimicking a disulfide but redox-stable).[1]

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling on Resin (Phe(4-I))

Objective: To couple a phenyl-boronic acid to a peptide containing Phe(4-I).[1]

-

Peptide Assembly: Synthesize peptide on Rink Amide resin using standard Fmoc/tBu protocols.[1] Incorporate Fmoc-Phe(4-I)-OH at the desired position.[1]

-

Catalyst Preparation: In a glovebox or under Argon, dissolve

(0.1 eq) and the aryl boronic acid (3.0 eq) in degassed DMF.[1] -

Base Addition: Add aqueous

(5.0 eq) to the mixture. -

Reaction: Add the mixture to the resin-bound peptide (swollen in DMF).

-

Incubation: Heat to 70°C for 4–6 hours (or microwave at 80°C for 30 min) under inert atmosphere.

-

Wash: Wash resin extensively with DMF, DCM, and Sodium Diethyldithiocarbamate solution (to remove Pd traces).[1]

Protocol B: Thioether Stapling (Abu(4-I))

Objective: To form a cyclic peptide by reacting Abu(4-I) with a Cysteine residue.[1]

-

Design: Sequence must contain Cys and Abu(4-I) spaced appropriately (e.g.,

). -

Assembly: Use Fmoc-Cys(Mmt)-OH or Fmoc-Cys(Trt)-OH depending on the strategy.

-

Selective Deprotection: Treat resin with 1% TFA/DCM (

min) to remove Mmt from Cys, leaving other protecting groups intact.[1] Wash with DCM and DMF.[1][2] -

Cyclization:

-

Global Cleavage: Cleave peptide with 95% TFA. The thioether bridge is stable to TFA.[4]

Comparative Data Summary

| Parameter | Fmoc-Phe(4-I)-OH | Fmoc-Abu(4-I)-OH |

| Reaction Partner | Boronic Acids, Alkynes (Pd-catalyzed) | Thiols (Cys), Selenols, Amines |

| Reactivity Type | Transition Metal Catalysis | Nucleophilic Substitution ( |

| Linker Rigidity | High (Aromatic) | Low (Aliphatic chain) |

| Storage | 2-8°C, Dry | -20°C, Dark (Light Sensitive) |

| Cost | Moderate | High (Specialty Reagent) |

| Main Challenge | Pd removal; Solubility of biaryls | Avoiding elimination; Light stability |

References

-

Fmoc-Phe(4-I)

-

Thioether Ligation via Alkyl Halides

-

General Fmoc SPPS Protocols

- Title: "Fmoc Solid Phase Peptide Synthesis - Methodology and Protocols"

-

Source: ChemPep[1]

-

Reactivity of Aryl vs Alkyl Iodides

Sources

Strategic Integration of Bioorthogonal Handles in Fmoc SPPS

Executive Summary: The "Third Dimension" of Orthogonality

In standard Fmoc Solid Phase Peptide Synthesis (SPPS), we operate within two primary dimensions of orthogonality: the base-labile temporary group (Fmoc) and the acid-labile permanent side-chain protection (tBu, Trt, Pbf). The introduction of bioorthogonal handles—functional groups that are inert to both piperidine and trifluoroacetic acid (TFA) yet reactive under specific physiological or chemical conditions—introduces a critical "third dimension."

This guide addresses the specific chemical challenges of integrating Azides, Alkynes, Tetrazines, and Trans-cyclooctenes (TCO) into the Fmoc workflow. It moves beyond simple "addition" to discuss the causality of side reactions (e.g., azide reduction by thiols, tetrazine degradation by secondary amines) and provides self-validating protocols to ensure synthetic integrity.

Strategic Selection: The Bioorthogonal Matrix

The choice of handle is not merely about the downstream application (e.g., imaging vs. drug conjugation) but is dictated by the handle's survival through the harsh SPPS lifecycle.

Table 1: Handle Stability & Compatibility Profile

| Handle | Fmoc Removal (20% Piperidine) | Cleavage (95% TFA) | Critical Vulnerability | Recommended Strategy |

| Aliphatic Azide | Stable | Conditional | Reduces to amine by thiols (EDT, DTT). | Use TIS/Water scavengers only. |

| Terminal Alkyne | Stable | Stable | Aggregation on-resin; Copper toxicity in vivo. | Ideal for on-resin modification. |

| DBCO (Strained Alkyne) | Stable | Stable | Acid-mediated rearrangement (rare but possible). | Add as final residue or post-cleavage. |

| Methyl-Tetrazine | Unstable (Slow degradation) | Stable | Nucleophilic attack by piperidine. | Must be N-terminal (last step) or post-cleavage. |

| Trans-Cyclooctene (TCO) | Stable | Conditional | Isomerization to cis (inactive) by thiols/acid. | Post-cleavage conjugation recommended. |

Visualizing the Workflow

The following diagram illustrates the integration points for these handles, highlighting where the "Third Dimension" fits into the standard cycle.

Caption: Workflow integration of bioorthogonal handles. Red nodes indicate high-risk steps requiring protocol deviation.

Technical Deep Dive: The Azide-Alkyne Axis

The Scavenger Trap (Azide Reduction)

The most common failure mode in synthesizing azide-containing peptides is the unintended reduction of the azide (

Mechanism of Failure:

The Solution: Replace EDT with Triisopropylsilane (TIS) .[1] TIS is a bulky silane that effectively scavenges carbocations (tBu+, Trt+) without reducing the azide.

Protocol: On-Resin CuAAC (Copper-Catalyzed Click)

Performing the "Click" reaction on-resin prevents peptide aggregation and simplifies purification.

Reagents:

-

Copper Source:

(avoid CuI due to oxidation instability). -

Reducing Agent: Sodium Ascorbate (reduces Cu(II) to catalytic Cu(I)).[2]

-

Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[2] Note: THPTA is superior to TBTA for aqueous/DMF compatibility and protecting biomolecules from oxidative damage.

Step-by-Step Methodology:

-

Preparation:

-

Swell resin (0.1 mmol scale) in DMF.

-

Prepare Solution A:

(0.5 eq) + THPTA (1.0 eq) in water (dissolve ligand first, then add Cu). -

Prepare Solution B: Sodium Ascorbate (5.0 eq) in water (freshly prepared).

-

Prepare Alkyne/Azide Partner: 3.0 eq in DMF.

-

-

Reaction:

-

Add Alkyne/Azide partner to the resin.[2]

-

Add Solution A (Cu-Ligand complex).

-

Add Solution B (Ascorbate) last to initiate.

-

Critical: Sparge with

for 30 seconds to remove oxygen (which re-oxidizes Cu(I)).

-

-

Incubation:

-

Agitate at Room Temp for 2–4 hours. The solution should remain slightly yellow/orange. If it turns blue/green, the catalyst is oxidized; add more ascorbate.

-

-

Wash:

-

Wash with DMF (x3), 0.5M EDTA (x3, to chelate bound copper), DMF (x3).

-

Technical Deep Dive: The Kinetic Axis (IEDDA)

Inverse Electron Demand Diels-Alder (IEDDA) reactions between Tetrazines and TCO offer the fastest kinetics (

Tetrazine Instability

Tetrazines are electrophilic. During Fmoc removal, the nucleophilic secondary amine (piperidine) can attack the tetrazine core, leading to ring opening and loss of color (pink

The "Last Step" Rule: Always introduce the Tetrazine moiety at the N-terminus as the final coupling step.

-

Do not perform subsequent Fmoc deprotection cycles.

-

If an internal tetrazine is required, use a post-cleavage approach (e.g., couple a lysine-azide on resin, then react with Tetrazine-DBCO in solution).

TCO Isomerization

Trans-cyclooctene is highly strained.[3] In the presence of thiols (during cleavage) or transition metals, it can relax to the cis-isomer, which is unreactive toward tetrazine.

Protocol Adjustment:

-

Cleavage: Use a cocktail of TFA/TIS/Water (95:2.5:2.5). Strictly avoid EDT.

-

Storage: Store TCO-peptides at -20°C in the dark. Light can induce photo-isomerization.

Logic Pathway: Reaction Mechanism[4][5][6]

The following diagram details the mechanistic pathway for the CuAAC reaction, emphasizing the role of the ligand.

Caption: CuAAC catalytic cycle. THPTA stabilizes Cu(I), preventing oxidation and protecting the peptide backbone.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Mass -26 Da (Azide peptide) | Reduction to amine during cleavage.[4][5] | Check cleavage cocktail. Remove EDT/DTT. Use TIS/Water. |

| Loss of Pink Color (Tetrazine) | Nucleophilic attack by piperidine. | Ensure Tetrazine is added as the final residue. Avoid base exposure. |

| Blue Reaction Mixture (CuAAC) | Oxidation of Cu(I) to Cu(II). | Add fresh Ascorbate. Sparge with Nitrogen.[6][7][8] Increase ligand ratio. |

| Precipitation during Click | Reagent insolubility. | Add DMSO or tBuOH to the aqueous buffer (up to 20%). |

References

-

Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015. Link

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Link

-

Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity. Journal of the American Chemical Society, 130(41), 13518-13519. Link

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Link

-

Lim, R. K., & Lin, Q. (2010). Photoinducible bioorthogonal chemistry: a spatiotemporally controllable tool to visualize and perturb proteins in living systems. Accounts of Chemical Research, 44(9), 828-839. Link

Sources

Fmoc-Abu(4-I)-OH solubility in DMF and organic solvents

An In-Depth Technical Guide to the Solubility of Fmoc-Abu(4-I)-OH in DMF and Organic Solvents

Abstract

The incorporation of non-canonical amino acids is a pivotal strategy in modern peptide science for modulating the therapeutic properties of peptide-based agents. Fmoc-4-iodo-L-α-aminobutyric acid (Fmoc-Abu(4-I)-OH) represents a valuable building block, offering a heavy-atom handle for crystallographic studies and a reactive site for cross-coupling chemistries. However, as a novel derivative, its specific solubility profile in common synthesis solvents is not widely documented. This technical guide provides a foundational framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of Fmoc-Abu(4-I)-OH. By analyzing the physicochemical contributions of its constituent parts and leveraging data from analogous compounds, this paper offers a predictive analysis and a robust experimental protocol to ensure its successful application in Solid-Phase Peptide Synthesis (SPPS).

Introduction to Fmoc-Abu(4-I)-OH: A Profile

Fmoc-Abu(4-I)-OH is a derivative of α-aminobutyric acid, a non-proteinogenic amino acid. It features two key modifications for use in SPPS: the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and an iodine atom at the terminal (4th) position of the side chain.

-

Chemical Structure:

-

IUPAC Name: (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-iodobutanoic acid

-

Molecular Formula: C₁₉H₁₈INO₄

-

Molecular Weight: 479.25 g/mol

-

-

Significance in Peptide Synthesis: The introduction of an iodo- group provides a unique functional handle. Similar to the well-utilized Fmoc-Phe(4-I)-OH, the aryl-iodide bond can participate in a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for post-synthetic modification of the peptide on the solid support or in solution[1]. Furthermore, the heavy iodine atom is invaluable for phasing X-ray diffraction data in structural biology.

The Critical Role of Solubility in Solid-Phase Peptide Synthesis (SPPS)

The success of every coupling step in SPPS hinges on the complete dissolution of the incoming Fmoc-amino acid in the reaction solvent. Inadequate solubility is a primary contributor to failed syntheses, leading to a cascade of undesirable outcomes:

-

Incomplete Coupling: If the Fmoc-amino acid is not fully dissolved, its effective concentration in the solution phase is reduced, leading to a significant population of unreacted N-termini on the growing peptide chains. This results in deletion sequences, which are often difficult to separate from the target peptide.

-

Slow Reaction Kinetics: Even if fully dissolved, low saturation concentrations can decelerate the rate of acylation, requiring extended reaction times or more potent, expensive activation reagents to achieve complete coupling.

-

Aggregation: Poorly solvated Fmoc-amino acids can aggregate, further diminishing their availability for the coupling reaction[2].

The choice of solvent is therefore paramount. Polar aprotic solvents like N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are the workhorses of SPPS precisely because of their excellent solvating power for the protected amino acids and the growing peptide-resin matrix[3][4].

Physicochemical Drivers of Fmoc-Abu(4-I)-OH Solubility

The solubility of Fmoc-Abu(4-I)-OH is a multifactorial property derived from its distinct chemical moieties. A predictive understanding requires analyzing the contribution of each component.

-

The Fmoc Group: This large, aromatic protecting group is profoundly hydrophobic. Its presence is a primary reason that non-polar solvents like Dichloromethane (DCM) are generally poor choices for dissolving Fmoc-amino acids, necessitating the use of highly polar solvents[5].

-

The Aminobutyric Acid Backbone: The core amino acid, with its free carboxyl group, contributes polarity and hydrogen bonding capability, aiding dissolution in polar solvents.

-

The 4-Iodo Substituent: The introduction of iodine at the terminus of the butyl side chain has two competing effects on solubility:

-

Increased Molecular Weight and Van der Waals Surface Area: The large iodine atom significantly increases the molecule's mass and size compared to the parent Fmoc-Abu-OH. Typically, this correlates with stronger crystal lattice energy and a decrease in solubility.

-

Enhanced Polarizability: Iodine is a large, "soft" atom with a highly polarizable electron cloud. This property enhances London dispersion forces, which are significant intermolecular attractive forces. In a polar aprotic solvent like DMF, these enhanced dispersion forces can lead to favorable dipole-induced dipole interactions, potentially improving solvation.

-

Prediction: The net effect of iodination is difficult to predict without experimental data. However, it is reasonable to hypothesize that while the increased mass may slightly decrease the ultimate saturation point compared to Fmoc-Abu-OH, the enhanced polarizability will ensure it remains adequately soluble for practical use in highly polar aprotic solvents like DMF and DMSO.

Caption: Factors influencing the solubility of Fmoc-Abu(4-I)-OH.

Solubility Profile in Key Organic Solvents: A Predictive & Comparative Analysis

While direct quantitative data for Fmoc-Abu(4-I)-OH is unavailable, we can establish a practical baseline by comparing it with its non-iodinated parent compound, Fmoc-Abu-OH.

| Compound | Solvent | Reported Solubility | Predicted Solubility for Fmoc-Abu(4-I)-OH | Rationale & Practical Considerations |

| Fmoc-Abu-OH | DMF | "clearly soluble" at 1 mmol in 2 mL (~0.5 M)[6] | Likely Soluble at 0.2 M - 0.4 M | DMF is the default solvent for SPPS. While the iodo-derivative's solubility might be slightly lower, it is expected to be well within the typical concentration range (0.2 M to 0.5 M) used in automated synthesizers. Dissolution may require sonication. |

| Fmoc-Abu-OH | DMSO | 100 mg/mL (~0.3 M), requires sonication[7] | Likely Soluble ≥ 0.3 M | DMSO is an exceptionally strong solvent. It should be considered a primary alternative if complete dissolution in DMF is problematic. Note that DMSO is hygroscopic, and water content can impact solubility. |

| Fmoc-Abu-OH | NMP | Data not available | Likely Soluble at 0.2 M - 0.4 M | NMP is an excellent alternative to DMF, known for its ability to solvate hydrophobic and aggregating sequences[5]. Its performance should be comparable to DMF for this compound. |

| Fmoc-Abu-OH | DCM | Data not available | Poor Solubility Predicted | DCM is generally a poor solvent for Fmoc-amino acids due to the hydrophobic nature of the Fmoc group and is not recommended as the primary solvent[5]. |

Disclaimer: The predicted solubility values are expert estimations based on chemical principles and data from analogous compounds. They must be experimentally verified.

Experimental Protocol for Solubility Determination

To ensure trustworthy and reproducible synthesis outcomes, researchers must experimentally verify the solubility of Fmoc-Abu(4-I)-OH under their specific laboratory conditions (e.g., solvent grade, temperature).

Objective: To determine the approximate saturation solubility of Fmoc-Abu(4-I)-OH in a given organic solvent at room temperature.

Materials:

-

Fmoc-Abu(4-I)-OH

-

Anhydrous-grade solvent (e.g., DMF, DMSO)

-

Analytical balance (readable to 0.1 mg)

-

Small volume glassware (e.g., 2 mL autosampler vial or 5 mL glass vial with cap)

-

Calibrated micropipettes

-

Vortex mixer

-

Bath sonicator

Methodology:

-

Preparation: Accurately weigh 24.0 mg of Fmoc-Abu(4-I)-OH (approximates 50 µmol) into a clean, dry vial.

-

Initial Solvent Addition: Add 100 µL of the test solvent to the vial using a calibrated pipette. This creates an initial target concentration of 0.5 M.

-

Dissolution Attempt 1 (Vortex): Cap the vial securely and vortex vigorously for 2 minutes.

-

Visual Inspection: Carefully observe the solution against a dark background. Look for any undissolved solid particles.

-

If Completely Clear: The compound is soluble at ≥ 0.5 M. Proceed to higher concentrations if desired, or conclude that it is suitable for standard protocols.

-

If Solids Remain: Proceed to the next step.

-

-

Dissolution Attempt 2 (Sonication): Place the vial in a bath sonicator for 5-10 minutes. Avoid excessive heating of the water bath.

-

Visual Inspection: Re-examine the solution.

-

If Completely Clear: The compound is soluble at 0.5 M with mechanical assistance. Note this in your lab protocol.

-

If Solids Remain: The compound is not soluble at 0.5 M. Proceed to the titration step.

-

-

Solvent Titration: Add the solvent in 25 µL increments. After each addition, repeat the vortexing (2 min) and sonication (5 min) steps. The concentrations after each addition will be approximately:

-

+25 µL (Total 125 µL) → 0.4 M

-

+25 µL (Total 150 µL) → 0.33 M

-

+25 µL (Total 175 µL) → 0.28 M

-

+25 µL (Total 200 µL) → 0.25 M

-

-

Endpoint Determination: The solubility is the highest concentration at which all solid material is observed to be fully dissolved. Record this value as the approximate solubility.

Caption: Experimental workflow for determining solubility.

Practical Recommendations and Troubleshooting

-

Always Use Anhydrous Solvents: Water is a known impurity in DMF and can negatively impact both solubility and the subsequent activation chemistry. Use a fresh bottle or a properly stored, dry solvent.

-

Pre-warming the Solvent: Gently warming the solvent to 30-35°C before addition can sometimes aid in the dissolution of stubborn compounds. However, be aware that prolonged heating of Fmoc-amino acids in solution is not recommended.

-

Consider Co-solvents: For particularly difficult sequences later in a synthesis, mixtures of solvents (e.g., DMF with a small percentage of DMSO) can be effective, though this should be validated on a small scale first.

-

If Insolubility Persists: If Fmoc-Abu(4-I)-OH proves insoluble even at a lower concentration like 0.2 M in DMF, switch to DMSO as the primary solvent for the coupling of this specific amino acid.

Conclusion

Fmoc-Abu(4-I)-OH is a promising reagent for advanced peptide synthesis. While specific, pre-existing solubility data is scarce, a thorough understanding of the physicochemical factors at play allows for a strong predictive assessment. Based on the properties of its parent compound and the known behavior of halogenated molecules, Fmoc-Abu(4-I)-OH is expected to be sufficiently soluble in standard SPPS solvents like DMF and DMSO, particularly with the aid of sonication. However, given the critical nature of solubility for synthesis success, this guide strongly advocates for the adoption of the provided experimental protocol to determine a precise, practical solubility value within the context of your specific laboratory environment. This empirical approach mitigates risk and empowers researchers to confidently and successfully incorporate this versatile building block into their target peptides.

References

-

Aapptec. (n.d.). Fmoc-4-Abu-OH [116821-47-7]. Aapptec Peptides. Retrieved from [Link]

-

Watanabe Chemical Industries, Ltd. (n.d.). 116821-47-7 Fmoc-Abu(4)-OH. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). FMOC-ABU-OH | 8520480025. Sigma-Aldrich. Retrieved from [Link]

-

de la Torre, B. G., & Albericio, F. (2019). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

-

Aapptec. (n.d.). Fmoc-Phe(4-I)-OH [82565-68-2]. Aapptec Peptides. Retrieved from [Link]

-

Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. biotage.com [biotage.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: High-Efficiency Peptide Stapling via Palladium-Catalyzed Cross-Coupling of Iodo-Amino Acid Precursors

Abstract

This application note details a robust protocol for synthesizing constrained

Introduction: The Strategic Advantage of Iodo-Precursors

Peptide stapling is a critical tool in drug discovery for targeting intracellular protein-protein interactions (PPIs). While RCM is the historical standard, it suffers from isomer formation (cis/trans mixtures) and limited chemical diversity.

The use of Iodo-Amino Acid Precursors (specifically Fmoc-Phe(4-I)-OH ) offers distinct advantages:

-

Stereochemical Purity: The cross-coupling reaction forms a defined biaryl or aryl-alkyl bond with no cis/trans isomerism issues.

-

Orthogonality: The aryl-iodide moiety is inert to standard SPPS conditions (Fmoc deprotection, TFA cleavage) but highly reactive under Pd-catalysis.

-

Modularity: A single peptide precursor with two Phe(4-I) sites can be cyclized with a library of commercially available bis-boronic acids, allowing rapid screening of staple properties (length, hydrophobicity, fluorescence) without re-synthesizing the peptide backbone.

Mechanistic Overview

The protocol utilizes a double Suzuki-Miyaura coupling. The resin-bound peptide, containing Phe(4-I) at positions

Strategic Planning & Design

Helix Architecture

To span one or two turns of an

| Staple Span | Residue Spacing | Recommended Linker (Bis-Boronic Acid) |

| One Turn | 1,3-Benzenediboronic acid (Rigid) | |

| Two Turns | 1,4-Benzenediboronic acid (Rigid) or 4,4'-Biphenyldiboronic acid (Extended) | |

| Flexible | Polymethylene-bis(boronic esters) |

Reagent Selection[1]

-

Amino Acid: Fmoc-4-iodo-L-phenylalanine (Fmoc-Phe(4-I)-OH) . Commercially available and stable.

-

Catalyst:

is standard, but -

Base:

or

Experimental Workflow Visualization

The following diagram illustrates the critical path from linear synthesis to the final stapled product.

Caption: Workflow for On-Resin Suzuki-Miyaura Stapling of Phe(4-I) peptides.

Detailed Protocol

Phase 1: Solid Phase Peptide Synthesis (SPPS)

Objective: Assemble the linear sequence containing Fmoc-Phe(4-I)-OH.

-

Resin Loading: Use Rink Amide MBHA resin (low loading, ~0.3–0.5 mmol/g) to prevent aggregation.

-

Coupling:

-

Standard amino acids: 5 eq. AA, 5 eq. HCTU, 10 eq. DIPEA.

-

Fmoc-Phe(4-I)-OH: Use 3 eq. to conserve material. Extend coupling time to 60 mins.

-

Note: The Iodine atom is bulky. Double coupling is recommended for the residue immediately following Phe(4-I).

-

-

N-Terminal Protection: If the N-terminus is not part of the staple, acetylate it or leave Fmoc-protected (if Fmoc is stable to base) to prevent N-terminal arylation, although Suzuki conditions generally prefer Aryl-I over amines. Acetylation is recommended.

Phase 2: On-Resin Suzuki-Miyaura Stapling

Objective: Cross-link the two Phe(4-I) residues using a bis-boronic acid.

Reagents (for 0.1 mmol resin scale):

-

Linker: 1,3-Benzenediboronic acid (0.3 mmol, 3 eq).

-

Catalyst:

(0.05 mmol, 0.5 eq) OR -

Base:

(aq) (500 µL). -

Solvent: DMF (3 mL).

Step-by-Step Procedure:

-

Degassing (CRITICAL):

-

Place DMF and the aqueous base solution in separate vials.

-

Sparge with Argon or Nitrogen gas for 15 minutes. Oxygen is the primary cause of Suzuki reaction failure.

-

-

Reaction Setup:

-

Swell the resin (0.1 mmol) in degassed DMF in a reaction vessel (microwave vial or sealed tube).

-

Add the Bis-Boronic Acid Linker (3 eq) dissolved in DMF.

-

Add the Base Solution (

, 10 eq). -

Add the Catalyst last, under an inert atmosphere.

-

-

Incubation:

-

Seal the vessel under Argon.

-

Thermal: Heat to 60°C for 12–16 hours with gentle agitation.

-

Microwave (Alternative): 80°C for 1 hour (ensure resin compatibility).

-

-

Washing & Metal Removal:

-

Drain the reaction mixture.

-

Wash resin with DMF (

), Water ( -

Palladium Scavenging: Wash with a solution of sodium diethyldithiocarbamate (0.5% w/v in DMF) for 10 mins

3. This removes black Pd precipitates that adhere to the resin. -

Final wash: DMF (

), DCM (

-

Phase 3: Cleavage and Analysis

-

Cleavage: Treat resin with TFA/TIS/Water (95:2.5:2.[1]5) for 2 hours.

-

Precipitation: Precipitate in cold diethyl ether.

-

Analysis:

-

Dissolve in water/acetonitrile.

-

Analyze via RP-HPLC (C18 column) and ESI-MS.

-

Validation: The mass shift should correspond to:

Actually, for Suzuki:

-

Scientific Integrity: Troubleshooting & Optimization

The "Black Resin" Phenomenon

-

Observation: Resin turns black/grey after reaction.

-

Cause: Reduction of Pd(II) to Pd(0) aggregates (Palladium black).

-

Fix: Ensure rigorous degassing. Add the base after the linker but before the catalyst. Use the dithiocarbamate wash described above to clean the peptide before cleavage.

Linker Polymerization

-

Risk: Since the linker is bifunctional (bis-boronic) and the peptide is bifunctional (bis-iodo), there is a risk of intermolecular cross-linking (polymerization) rather than intramolecular stapling.

-

Mitigation:

-

High Dilution: Keep the solvent volume high relative to the resin loading.

-

Pseudo-Dilution: The "Site Isolation" effect of the solid phase generally favors intramolecular reaction, provided the resin loading is low (< 0.5 mmol/g).

-

Catalyst Selection Logic

While

-

Recommendation: Use

/ SPhos or

Mechanism Visualization

The following diagram details the catalytic cycle occurring at the peptide side chain.

Caption: Simplified Suzuki-Miyaura catalytic cycle on the peptide backbone.

References

-

Lau, Y. H., et al. (2015). "A two-component 'double-click' approach to peptide stapling."[2][3] Nature Protocols. [Link]

- Context: Establishes the "two-component" stapling logic which this Suzuki protocol adapts.

-

Gruß, H., et al. (2022).[1] "Peptide stapling by late-stage Suzuki–Miyaura cross-coupling."[4][5][6][7] Beilstein Journal of Organic Chemistry. [Link][1][5]

- Context: Primary source for on-resin Suzuki conditions using Halogen

-

Mendelsohn, B. A., et al. (2010). "Stapled Helical Peptides via Palladium-Catalyzed Arylation." ChemBioChem. [Link]

-

Planas, M., et al. (2019). "Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety."[9] Beilstein Journal of Organic Chemistry. [Link]

- Context: Detailed protocol for microwave-assisted Suzuki coupling on resin.

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. A two-component 'double-click' approach to peptide stapling | Springer Nature Experiments [experiments.springernature.com]

- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 4. Peptide stapling by late-stage Suzuki-Miyaura cross-coupling [open.metu.edu.tr]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. BJOC - Peptide stapling by late-stage Suzuki–Miyaura cross-coupling [beilstein-journals.org]

- 7. Peptide stapling by late-stage Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. BJOC - Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety [beilstein-journals.org]

Sonogashira coupling on resin using (S)-2-(Fmoc-amino)-4-iodobutanoic acid

Application Note & Protocol

On-Resin Sonogashira Coupling for Peptide Modification Using (S)-2-(Fmoc-amino)-4-iodobutanoic Acid

Abstract

The strategic modification of peptides is a cornerstone of modern drug discovery and chemical biology. The Sonogashira cross-coupling reaction offers a powerful and versatile tool for forming carbon-carbon bonds between sp² and sp hybridized carbons, enabling the introduction of diverse alkynyl moieties into complex molecules.[1] When combined with the efficiency and high-throughput nature of Solid-Phase Peptide Synthesis (SPPS), this methodology allows for the precise, post-synthetic modification of peptides directly on the resin support. This application note provides a comprehensive guide and a detailed protocol for performing a Sonogashira coupling on a resin-bound peptide containing the non-canonical amino acid, (S)-2-(Fmoc-amino)-4-iodobutanoic acid. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and discuss critical parameters for success.

Theoretical Background

The Sonogashira Cross-Coupling Reaction

First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, the Sonogashira reaction is a cross-coupling of a terminal alkyne with an aryl or vinyl halide.[2] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[3] Its utility is widespread due to the mild reaction conditions required, which preserves the integrity of sensitive functional groups often found in complex biomolecules.[1][2]

The mechanism, while not fully elucidated in all cases, is understood to proceed via two interconnected catalytic cycles[2][4]:

-

The Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl or vinyl halide (in our case, the iodinated amino acid side chain) to form a Pd(II) complex.

-

The Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the base to form a copper(I) acetylide intermediate.

-

Transmetalation: The copper acetylide then transfers the alkyne group to the Pd(II) complex, regenerating the copper(I) salt.

-

Reductive Elimination: The resulting Pd(II) complex, now bearing both the aryl and alkynyl ligands, undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.

While the copper co-catalyst enhances reaction rates, it can also promote the undesirable homocoupling of alkynes (Glaser coupling).[1] Therefore, maintaining an inert, anaerobic atmosphere is crucial. Copper-free Sonogashira variations have also been developed to circumvent this issue.[1][5]

Solid-Phase Peptide Synthesis (SPPS) and On-Resin Modification

SPPS, pioneered by R. Bruce Merrifield, allows for the stepwise synthesis of peptides on an insoluble polymer support (resin).[6] The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the Nα-amino group is standard in modern SPPS due to its base-lability, which allows for orthogonal deprotection schemes with acid-labile side-chain protecting groups.[7][8]

Performing reactions on the resin-bound peptide simplifies the entire workflow by eliminating the need for purification of intermediates; reagents and by-products are simply washed away. This makes it an ideal platform for post-synthetic modifications like the Sonogashira coupling.[9][10] Incorporating a "handle" like (S)-2-(Fmoc-amino)-4-iodobutanoic acid into the peptide sequence provides a specific site for subsequent carbon-carbon bond formation. The reactivity of the halide is a key factor, with iodides being significantly more reactive than bromides or chlorides, making the 4-iodobutanoic acid side chain an excellent substrate for this reaction.[1]

Experimental Workflow Overview

The overall process involves the initial synthesis of the peptide containing the iodo-amino acid using standard Fmoc-SPPS, followed by the on-resin Sonogashira coupling, and finally, cleavage from the resin with simultaneous side-chain deprotection.

Caption: Experimental workflow for on-resin Sonogashira coupling.

Detailed Experimental Protocols

Materials and Reagents

-

Resin: Rink Amide resin (or other suitable resin depending on desired C-terminus).

-

Amino Acids: Standard Fmoc-protected amino acids; (S)-2-(Fmoc-amino)-4-iodobutanoic acid.

-

Coupling Reagents: HBTU/HATU, DIPEA (N,N-Diisopropylethylamine).

-

Fmoc Deprotection: 20% Piperidine in DMF (N,N-Dimethylformamide).

-

Sonogashira Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂].

-

Co-catalyst: Copper(I) iodide (CuI).

-

Base: DIPEA or Triethylamine (Et₃N).

-

Solvents: Anhydrous, degassed DMF or NMP (N-Methyl-2-pyrrolidone), Dichloromethane (DCM).

-

Alkyne: Terminal alkyne of choice (e.g., Phenylacetylene, Propargyl alcohol).

-

Cleavage Cocktail (Reagent B): 88% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS).[11]

-

Other: Diethyl ether (cold), Acetonitrile (ACN), Nitrogen or Argon gas supply.

Protocol 1: On-Resin Sonogashira Coupling

This protocol assumes the peptide containing (S)-2-(Fmoc-amino)-4-iodobutanoic acid has already been synthesized on the resin using standard Fmoc-SPPS procedures.[8] The N-terminal Fmoc group should be left on to prevent side reactions at the N-terminus.

-

Resin Preparation:

-

Place the peptide-resin (e.g., 0.1 mmol scale) in a fritted peptide synthesis vessel.

-

Swell the resin in anhydrous, degassed DMF for 30 minutes.

-

Drain the DMF.

-

-

Reagent Preparation (Perform in a separate flask):

-

In a small flask, dissolve the terminal alkyne (5-10 equivalents, e.g., 0.5-1.0 mmol) in anhydrous, degassed DMF (approx. 2 mL per 0.1 mmol of resin).

-

Add the Palladium catalyst (0.1-0.2 equivalents, e.g., 0.01-0.02 mmol). Common choices include Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂.[5]

-

Add the Copper(I) iodide co-catalyst (0.2-0.4 equivalents, e.g., 0.02-0.04 mmol).

-

Add the amine base, such as DIPEA or Et₃N (10-20 equivalents, e.g., 1.0-2.0 mmol).

-

Gently swirl the flask to dissolve the reagents. The solution may appear as a slurry.

-

-

Reaction Setup:

-

Add the prepared reagent mixture to the peptide-resin in the reaction vessel.

-

Seal the vessel and ensure the atmosphere is inert by bubbling Nitrogen or Argon gas through the resin slurry for 15-20 minutes.

-

Place the vessel on a shaker or wrist-action shaker and allow it to react at room temperature.

-

-

Reaction and Monitoring:

-

Let the reaction proceed for 12-24 hours. Reaction time may vary based on the sterics of the alkyne and peptide sequence.

-

Monitoring (Optional but Recommended): To check for completion, a small sample of resin beads can be removed, washed thoroughly, and cleaved. The resulting crude peptide can be analyzed by LC-MS to see the conversion of starting material to product.

-

-

Post-Reaction Wash:

-

Once the reaction is complete, drain the reaction mixture from the vessel.

-

Wash the resin extensively to remove all traces of catalyst and excess reagents. A typical wash cycle is:

-

DMF (3 x 5 mL)

-

DCM (3 x 5 mL)

-

DMF (3 x 5 mL)

-

DCM (3 x 5 mL)

-

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

Protocol 2: Peptide Cleavage and Deprotection

This protocol removes the peptide from the resin and cleaves all acid-labile side-chain protecting groups.[12]

-

Final Fmoc Removal:

-

Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group.

-

Wash the resin thoroughly with DMF (5x) and DCM (5x), then dry.

-

-

Cleavage:

-

CAUTION: TFA is highly corrosive. Perform this step in a certified fume hood with appropriate personal protective equipment.[12]

-

Add the freshly prepared cleavage cocktail (e.g., Reagent B) to the dried resin (approx. 5-10 mL for a 0.1 mmol synthesis).[12][13]

-

Stopper the vessel and shake at room temperature for 2-3 hours.

-

Filter the solution away from the resin beads into a clean centrifuge tube.

-

Wash the resin beads with a small additional volume of neat TFA (1-2 mL) and combine the filtrates.

-

-

Precipitation and Isolation:

-

Concentrate the TFA solution slightly under a gentle stream of nitrogen.

-

Add the concentrated filtrate dropwise to a larger tube containing cold diethyl ether (approx. 10 times the volume of the TFA solution). A white precipitate (the crude peptide) should form.

-

Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

-

Centrifuge the tube to pellet the crude peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold ether two more times to remove residual scavengers.

-

Dry the final peptide pellet under vacuum.

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.

-

Data and Expected Outcomes

The success of the on-resin Sonogashira coupling should be validated at each stage.

| Parameter | Recommended Condition | Rationale |

| Substrate | Resin-bound peptide with Iodo-handle | Solid support simplifies purification. Iodoarenes are highly reactive.[1] |

| Alkyne | 5-10 equivalents | Drives the reaction to completion. |

| Pd Catalyst | 0.1-0.2 eq. Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ | Efficient catalyst for Sonogashira couplings.[5] |

| Cu(I) Co-catalyst | 0.2-0.4 eq. CuI | Accelerates the reaction by forming the copper acetylide intermediate.[4] |

| Base | 10-20 eq. DIPEA or Et₃N | Deprotonates the terminal alkyne and neutralizes generated HX. |

| Solvent | Anhydrous, degassed DMF or NMP | Good swelling solvent for the resin and dissolves reagents well. |

| Atmosphere | Inert (N₂ or Ar) | Prevents oxidative homocoupling (Glaser coupling) of the alkyne.[1] |

| Temperature | Room Temperature | Mild conditions preserve peptide integrity. |

| Time | 12-24 hours | Varies by substrate; should be monitored for completion. |

Troubleshooting

-

Low or No Conversion:

-

Cause: Inactive catalyst or insufficient degassing.

-

Solution: Use fresh, high-quality catalyst. Ensure solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere. Increase reaction time or temperature slightly (e.g., to 40°C).

-

-

Glaser Homocoupling Product Observed:

-

Cause: Presence of oxygen.

-

Solution: Improve degassing procedures and ensure a positive pressure of inert gas throughout the reaction. Alternatively, switch to a copper-free Sonogashira protocol.[1]

-

-

Poor Cleavage Yield:

-

Cause: Incomplete cleavage reaction or peptide precipitation during cleavage.

-

Solution: Ensure sufficient cleavage cocktail volume and reaction time (2-3 hours).[14] Ensure the cleavage cocktail is freshly prepared.

-

-

Side Reactions during Cleavage:

-

Cause: Reactive cationic species generated during deprotection.

-

Solution: Use a cleavage cocktail with appropriate scavengers (like TIS and phenol) to trap reactive intermediates.[12]

-

Conclusion

The on-resin Sonogashira coupling is a robust and highly effective method for the site-specific modification of peptides. By incorporating (S)-2-(Fmoc-amino)-4-iodobutanoic acid into a peptide sequence, researchers gain access to a versatile chemical handle that can be derivatized with a vast library of terminal alkynes. This protocol provides a reliable framework for achieving these modifications, opening avenues for creating novel peptide-based therapeutics, probes, and biomaterials.

References

-

Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available at: [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available at: [Link]

-

Wikipedia. Sonogashira coupling. Available at: [Link]

-

BYJU'S. (2017, January 20). Sonogashira Coupling. Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

-

The Royal Society of Chemistry. Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. Available at: [Link]

-

CDN. Peptide Cleavage from Resin Protocol. Available at: [Link]

-

PubMed. (2015, November 2). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. Available at: [Link]

-

New Journal of Chemistry (RSC Publishing). A Merrifield resin supported Pd–NHC complex with a spacer(Pd–NHC@SP–PS) for the Sonogashira coupling reaction under copper- and solvent-free conditions. Available at: [Link]

-

ACS Publications. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. Available at: [Link]

-

Aapptec Peptides. Cleavage Cocktails; Reagent B. Available at: [Link]

-

Spiral. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. Available at: [Link]

-

Sigma-Aldrich. Boc Resin Cleavage Protocol. Available at: [Link]

-

ResearchGate. (2025, August 6). The Use of Sonogashira Coupling for the Synthesis of Modified Uracil Peptide Nucleic Acid. Available at: [Link]

-

ResearchGate. Application of Sonogashira coupling to solid‐phase peptide synthesis. Available at: [Link]

-

ResearchGate. Sonogashira cross-coupling during the solid-phase synthesis (example of 2-iodoadenosine). Available at: [Link]

-

PubMed. (2006, January 15). Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds. Available at: [Link]

-

David Spring's group. Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Available at: [Link]

-

AAPPTEC. Guide to Solid Phase Peptide Synthesis. Available at: [Link]

-

PubMed. Fmoc Solid-Phase Peptide Synthesis. Available at: [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

- 8. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. peptide.com [peptide.com]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 14. rsc.org [rsc.org]

Application Note: Precision Macrocyclization of Peptides via Palladium Catalysis

[1][2][3][4][5][6][7]

Strategic Overview: The Palladium Advantage

Cyclic peptides are a cornerstone of modern drug discovery, offering the potency of biologics with the metabolic stability of small molecules. Traditional macrocyclization methods (e.g., lactamization, disulfide bridging) often require specific side-chain functionalities or suffer from poor atom economy.

Palladium-catalyzed macrocyclization represents a paradigm shift. It allows for late-stage diversification , enabling the cyclization of fully assembled linear peptides—often without pre-installed "handles" (in the case of C-H activation) or via robust bioorthogonal cross-coupling.

Why Palladium?

-

Chemo-selectivity: Pd-catalysis tolerates unprotected polar side chains (Arg, Gln, Ser), reducing the need for extensive protecting group manipulations.

-

Structural Diversity: Access to unique staples (biaryl, alkenyl, alkyl) that improve membrane permeability and proteolytic stability.

-

Atom Economy: C-H activation methods utilize the peptide backbone itself as a directing group, eliminating the need for exogenous auxiliaries.

Mechanistic Insight: The Catalytic Engine

To master these protocols, one must understand the underlying catalytic cycles. We focus here on the two most dominant methodologies: C(sp³)-H Activation and Intramolecular Cross-Coupling .

C(sp³)-H Activation (The "Yu" Cycle)

This pathway utilizes the peptide's own backbone amides as weak directing groups (DG) to position the Palladium center for site-selective C-H cleavage.

Key Mechanism:

-

Coordination: Pd(II) coordinates to the amide nitrogen.

-

C-H Activation: A Concerted Metalation-Deprotonation (CMD) event occurs, forming a stable palladacycle.

-

Functionalization: Reaction with a coupling partner (e.g., aryl iodide or olefin).

-

Reductive Elimination: Formation of the C-C bond and release of the macrocycle.

-

Re-oxidation: An oxidant (e.g., Ag(I)) regenerates the active Pd(II) species.

Visualization of the Catalytic Cycle

Figure 1: Catalytic cycle for Pd(II)-catalyzed C-H activation macrocyclization.[1] Note the critical role of the oxidant in regenerating the active catalyst.

Detailed Protocols

Protocol A: Late-Stage C(sp³)-H Activation (Backbone Directed)

Best for: Native peptides lacking specific functional handles; stapling aliphatic side chains to the backbone.

Scientific Rationale: This protocol relies on the N-terminal or internal amide groups to direct Pd(OAc)₂ to the β- or γ-carbon of aliphatic side chains (e.g., Alanine, Valine). The use of Ag₂CO₃ serves a dual role: as an oxidant to regenerate Pd(II) and as a base to sequester protons.

Materials:

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (98%+ purity essential).

-

Oxidant: Silver Carbonate (Ag₂CO₃).[2]

-

Solvent: t-Amyl Alcohol (t-AmOH) or HFIP (Hexafluoroisopropanol) for difficult sequences.

-

Additives: Pivalic acid (PivOH) often accelerates the CMD step.

Step-by-Step Methodology:

-

Preparation: In a 10 mL screw-cap vial, weigh the linear peptide precursor (0.1 mmol, 1.0 equiv).

-

Catalyst Addition: Add Pd(OAc)₂ (0.01 mmol, 10 mol%) and Ag₂CO₃ (0.2 mmol, 2.0 equiv).

-

Expert Tip: If the peptide contains Met or Cys, use 20-30 mol% Pd to account for catalyst poisoning.

-

-

Solvent System: Add t-AmOH (2.0 mL) to achieve a concentration of 0.05 M.

-

Note: High dilution is NOT strictly necessary here due to the intramolecular nature of the directing group, but 0.05 M balances rate vs. aggregation.

-

-

Reaction: Seal the vial and heat to 110 °C for 12–24 hours.

-

Monitoring: Check via LC-MS every 4 hours. Look for the mass shift corresponding to -2H (dehydrogenative coupling) or +Coupling Partner.

-

-

Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove Ag residues. Wash with EtOAc.

-

Purification: Concentrate the filtrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% TFA).

Protocol B: Intramolecular Suzuki-Miyaura Macrocyclization

Best for: "Stapling" two specific side chains (e.g., Halo-Trp and Boronic Acid); high bio-orthogonality.

Scientific Rationale: This method utilizes the robust cross-coupling of an aryl halide (e.g., 2-iodo-Tryptophan) and a boronic acid. The use of water-soluble ligands (sSPhos) allows the reaction to proceed in aqueous/organic mixtures, critical for solubilizing polar peptides.

Materials:

-

Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)).

-

Ligand: sSPhos (Sulfonated SPhos) or Xantphos (for S-arylation variants).

-

Base: Potassium Fluoride (KF) or K₃PO₄.

-

Solvent: DME/EtOH/H₂O (9:9:2 ratio).[3]

Step-by-Step Methodology:

-

Peptide Synthesis: Synthesize the linear precursor containing a Halo-Trp (or Halo-Phe) and a borono-phenylalanine or similar boronic acid handle.

-

Degassing: Dissolve the peptide (0.05 mmol) in the solvent mixture (DME/EtOH/H₂O) in a microwave vial. Bubble Argon through the solution for 15 minutes.

-

Critical: Oxygen is the enemy of Pd(0) cycles. Thorough degassing is non-negotiable.

-

-

Catalyst Premix: In a separate vial under Argon, mix Pd₂(dba)₃ (5 mol%) and sSPhos (10 mol%) in a small amount of solvent. Stir for 5 mins until the solution turns a distinct color (often orange/red), indicating active catalyst formation.

-

Injection: Add the catalyst solution and KF (4.0 equiv) to the peptide solution.

-

Reaction: Microwave irradiation at 120 °C for 30 minutes .

-

Alternative: If microwave is unavailable, reflux at 90 °C for 4–6 hours.

-

-

Scavenging: Add a metal scavenger (e.g., SiliaMetS® Thiol) to the crude mixture and stir for 30 mins to remove residual Pd.

-

Purification: Filter and purify via HPLC.

Critical Optimization Parameters

Success in Pd-catalyzed macrocyclization is rarely binary; it requires tuning. Use the table below to troubleshoot and optimize.

| Parameter | Standard Condition | Optimization Strategy | Rationale |

| Concentration | 0.05 M | Dilute to 0.001 M | If dimerization/oligomerization is observed (Inter- vs. Intra-molecular competition). |

| Solvent | t-AmOH or DME/H₂O | Switch to HFIP or TFE | Fluorinated solvents stabilize the peptide secondary structure, pre-organizing the backbone for cyclization. |

| Oxidant (Protocol A) | Ag₂CO₃ | AgOAc or Benzoquinone | AgOAc is more soluble; Benzoquinone is a milder organic oxidant if Trp/Tyr oxidation is a concern. |

| Ligand (Protocol B) | sSPhos | Xantphos or BrettPhos | Ligand bite angle affects the reductive elimination rate. Larger bite angles (Xantphos) favor difficult macrocyclizations. |

| Temperature | 110–120 °C | Lower to 80 °C | If epimerization of chiral centers is observed. |

Decision Logic for Method Selection

Figure 2: Decision matrix for selecting the appropriate macrocyclization strategy.

References

-

Wang, X., et al. (2017). "Peptide Macrocyclization through Palladium-Catalyzed C-H Activation." Journal of the American Chemical Society.[4] Link

-

Mendive-Tapia, L., et al. (2016). "Peptide Stapling by Late-Stage Suzuki–Miyaura Cross-Coupling." Nature Communications.[5] Link

-

Chen, G., et al. (2020). "Late-Stage Peptide Macrocyclization by Palladium-Catalyzed Site-Selective C-H Olefination of Tryptophan." Angewandte Chemie International Edition. Link

-

Planas, M., et al. (2022). "Streamlined construction of peptide macrocycles via palladium-catalyzed intramolecular S-arylation."[6][7][4] Chemical Science. Link

-

Yu, J.Q., et al. (2014). "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism." Science. Link

Sources

- 1. Macrocyclization of peptidoarylacetamides with self-assembly properties through late-stage palladium-catalyzed C(sp2)▬H olefination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. BJOC - Peptide stapling by late-stage Suzuki–Miyaura cross-coupling [beilstein-journals.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Streamlined construction of peptide macrocycles via palladium-catalyzed intramolecular S-arylation in solution and on DNA - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing On-Resin Cross-Coupling with Iodo-Amino Acids

Welcome to the technical support center for optimizing on-resin cross-coupling reactions involving iodo-amino acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance your experimental success and yield.

Introduction: The Power and Pitfalls of On-Resin Cross-Coupling

On-resin palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are invaluable tools for the late-stage functionalization of peptides and peptidomimetics.[1][2][3] The incorporation of iodo-amino acids into a peptide sequence provides a reactive handle for introducing diverse chemical moieties directly on the solid support. However, achieving high yields and purity can be challenging due to a variety of factors inherent to solid-phase synthesis. This guide provides practical, field-proven insights to overcome common hurdles.

Troubleshooting Guide: Low Yield and Incomplete Reactions

Low or inconsistent yields are the most frequently encountered issues in on-resin cross-coupling. The following sections break down the most common causes and provide actionable solutions.

Issue 1: Poor Resin Swelling and Reagent Accessibility

Question: My on-resin coupling reaction is sluggish, and the yield is significantly lower than expected. I suspect an issue with the resin itself. What could be the problem?

Answer: The physical state of the resin is critical for reaction success. Inadequate swelling of the resin beads can severely limit the accessibility of reagents to the reactive sites within the polymer matrix, leading to incomplete reactions.[4][5][6]

Causality: The polymer chains of the solid support must be sufficiently solvated to create pores and channels for reagents (catalyst, base, coupling partner) to diffuse and reach the resin-bound iodo-amino acid.[7] If the resin is collapsed or poorly swollen, the reaction is effectively limited to the bead surface, drastically reducing the overall conversion.[6]

Troubleshooting Steps:

-

Solvent Selection is Paramount:

-

Ensure your chosen solvent is compatible with the resin and promotes excellent swelling. For polystyrene-based resins like Wang or Rink Amide, solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are generally good choices.[5][8]

-

For PEG-based resins, a wider range of solvents, including greener options, may be suitable.[4]

-

A solvent that swells the resin by at least 4.0 mL/g is considered good for solid-phase synthesis.[8]

-

-

Pre-Swelling Protocol:

-

Crucial Step: Always pre-swell the resin in the reaction solvent for at least 30-60 minutes before adding any reagents.[5] This ensures the resin is fully expanded, maximizing the available surface area for the reaction.

-

-

Monitor Swelling During Synthesis:

-

Be aware that the swelling properties of the resin can change as the peptide chain elongates.[6] Highly hydrophobic peptide sequences can sometimes lead to resin collapse, even in a good solvent. If you suspect this, consider switching to a solvent system known to disrupt secondary structures, such as a mixture including trifluoroethanol (TFE).

-

Experimental Protocol: Measuring Resin Swelling

A simple method to qualitatively assess resin swelling is to place a small amount of dry resin in a graduated cylinder, record the volume, add the solvent, and record the new volume after a set time. A significant increase in volume indicates good swelling.

Diagram: The Importance of Resin Swelling

Caption: A typical workflow for a successful on-resin Suzuki coupling experiment.

References

-

Effect of resin swelling and substitution on solid phase synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1(113). Retrieved from [Link]

-

Yan, B. (2003). Monitoring the Progress and the Yield of Solid-Phase Organic Reactions Directly on Resin Supports. Accounts of Chemical Research, 36(8), 621-630. Retrieved from [Link]

-

Khatri, N., et al. (2019). Peptide Ligation via the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega, 4(25), 21019-21025. Retrieved from [Link]

-

How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. Retrieved from [Link]

-

Tullues, J., et al. (2025). Physicochemical aspects of solid phase synthesis using cross-linked polymeric matrices. Reaction Chemistry & Engineering. Retrieved from [Link]

-

How to quantify your first amino acid loading onto Wang resins. (2023, February 6). Biotage. Retrieved from [Link]

-

Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

D'Andrea, L. D., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. Journal of Medicinal Chemistry, 58(23), 9238-9247. Retrieved from [Link]

-

Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture. (n.d.). Almac. Retrieved from [Link]

-

White, C. J., et al. (2025). On-Resin Synthesis and Late-Stage Functionalization of Macrocyclic Atosiban Mimetics via 5-Iodo-1,4-triazoles. Journal of Medicinal Chemistry, 68(19), 15488-15497. Retrieved from [Link]

-

How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2025, October 1). Frontiers. Retrieved from [Link]

-

A greener alternative to trifluoroacetic acid for peptide cleavage. (2025, October 23). Royal Society of Chemistry. Retrieved from [Link]

-

Investigation of Parameters that Affect Resin Swelling in Green Solvents. (n.d.). White Rose Research Online. Retrieved from [Link]

-

Lim, S.-J., et al. (2021). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a. Molecules, 26(18), 5556. Retrieved from [Link]

-

Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). UVicSpace. Retrieved from [Link]

-

Troubleshooting: How to Improve Yield. (n.d.). University of Rochester. Retrieved from [Link]

-

Assessing the Correlation of Microscopy-based and Volumetry-based Measurements for Resin Swelling in a Range of Potential Greene. (2020, March 25). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019, September 2). Catalysis Science & Technology. Retrieved from [Link]

-

A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. (n.d.). Chemical Science. Retrieved from [Link]

-

Cleavage Cocktail Selection. (n.d.). CDN. Retrieved from [Link]

-

TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (n.d.). Organic Process Research & Development. Retrieved from [Link]

-

Technical Support Information Bulletin 1198 - Resin Loading Measurement by Fmoc Cleavage. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

-

Analytical tools for monitoring changes in physical and chemical properties of chromatography resin upon reuse. (2019, December 15). Electrophoresis, 40(23-24), 3045-3052. Retrieved from [Link]

-

Analytical tools for monitoring changes in physical and chemical properties of chromatography resin upon reuse. (n.d.). UCL Discovery. Retrieved from [Link]

-

A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki-Miyaura Reactions. (2025, November 26). Helvetica Chimica Acta, 108(11). Retrieved from [Link]

-

Fors, B. P., et al. (2009). An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society, 131(16), 5766-5768. Retrieved from [Link]

-

Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved from [Link]

-

Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

On-Resin Selenopeptide Catalysts: Synthesis and Applications of Enzyme-Mimetic Reactions and Cyclization of Unsaturated Carboxylic Acids. (2025, January 22). Molecules, 30(3), 633. Retrieved from [Link]

-

A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. (n.d.). Chemical Science. Retrieved from [Link]

-

Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination. (n.d.). Spiral. Retrieved from [Link]

-

Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (n.d.). ChemRxiv. Retrieved from [Link]

-

Ni/Photoredox-Catalyzed Enantioselective Cross-Electrophile Coupling of Styrene Oxides with Aryl Iodides. (2021, September 24). The Doyle Group - UCLA. Retrieved from [Link]

-

Does anyone know what happens to a resin when it dries out, why it is difficult to carry on coupling reactions? (2014, November 14). ResearchGate. Retrieved from [Link]

-

Strategies for palladium-catalyzed cross-coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]

-

Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). Organic Process Research & Development. Retrieved from [Link]

-

Could common contaminants interfere with Sonogashira coupling? (2020, September 16). ResearchGate. Retrieved from [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007, February 17). Chemical Reviews, 107(3), 874-922. Retrieved from [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Advances. Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. On-Resin Synthesis and Late-Stage Functionalization of Macrocyclic Atosiban Mimetics via 5‑Iodo-1,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. Physicochemical aspects of solid phase synthesis using cross-linked polymeric matrices - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00115C [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Storage conditions to prevent degradation of Fmoc-Abu(4-I)-OH

A Guide to Preventing Degradation and Ensuring Experimental Success

Welcome to the Technical Support Center for Fmoc-Abu(4-I)-OH. As a leading professional in peptide synthesis, you understand the critical importance of maintaining the integrity of your starting materials. The incorporation of non-canonical amino acids like 4-iodo-α-aminobutyric acid (Abu(4-I)) opens up exciting possibilities for designing novel peptides with enhanced properties. However, the unique chemical nature of the carbon-iodine bond on the aromatic ring necessitates specific handling and storage protocols to prevent degradation and ensure the success of your synthetic endeavors.

This guide provides a comprehensive overview of the best practices for storing and handling Fmoc-Abu(4-I)-OH, along with detailed troubleshooting guides to address potential issues you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the stability of Fmoc-Abu(4-I)-OH?

The main stability concern for Fmoc-Abu(4-I)-OH is the potential for deiodination, the cleavage of the carbon-iodine bond. This degradation can be initiated by exposure to light, elevated temperatures, and certain chemical conditions encountered during solid-phase peptide synthesis (SPPS).

Q2: How should I store Fmoc-Abu(4-I)-OH upon receipt?

To ensure long-term stability, Fmoc-Abu(4-I)-OH should be stored under the following conditions:

| Form | Storage Temperature | Light Protection | Additional Notes |

| Solid Powder | 2-8°C | Protect from light (store in an amber vial or wrapped in foil) | Keep container tightly sealed to prevent moisture absorption. |

| In Solution (e.g., in DMF) | -20°C or -80°C for long-term storage | Protect from light | Use freshly prepared solutions for synthesis. Avoid repeated freeze-thaw cycles. |

Note: Several suppliers of similar iodinated amino acid derivatives recommend these storage conditions.[1]

Q3: Is Fmoc-Abu(4-I)-OH sensitive to the basic conditions of Fmoc deprotection?

Yes, there is a potential for deiodination under basic conditions, such as the use of piperidine in DMF for Fmoc group removal. While the Fmoc group is base-labile, the aryl-iodide bond can also be susceptible to cleavage, particularly with prolonged exposure or at elevated temperatures.

Q4: Can the coupling method affect the stability of the iodo- group?

While less common than issues during deprotection, certain highly reactive coupling conditions or prolonged activation times could potentially lead to side reactions. It is crucial to use optimized coupling protocols.

Q5: What about stability during the final cleavage from the resin?

Standard cleavage cocktails containing strong acids like trifluoroacetic acid (TFA) are generally effective. However, the highly reactive cationic species generated during cleavage can potentially lead to side reactions. The use of appropriate scavengers is critical to minimize these.

Troubleshooting Guides

This section provides in-depth troubleshooting for specific issues you might encounter when using Fmoc-Abu(4-I)-OH.

Issue 1: Mass Spectrometry of the final peptide shows a significant peak corresponding to the deiodinated product.

This is a classic sign that deiodination has occurred at some stage during your synthesis.

Logical Troubleshooting Workflow:

Caption: Potential degradation pathways for Fmoc-Abu(4-I)-OH.

By adhering to these guidelines and utilizing the troubleshooting frameworks provided, you can significantly enhance the success rate of your peptide synthesis projects involving Fmoc-Abu(4-I)-OH. Our team of application scientists is always available for further consultation on your specific experimental challenges.

References

- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.

- Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent Technologies.

- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained. Bachem.

- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

- Chem-Impex. (n.d.). Fmoc-4-iodo-D-phenylalanine.

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep Inc.

- Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255–266.

- Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., Tzakos, A. G., & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357–1363.

- Thermo Fisher Scientific. (n.d.). N-Fmoc-4-iodo-D-phenylalanine, 98%. Alfa Aesar.

- Thermo Fisher Scientific. (n.d.). Fmoc Resin Cleavage and Deprotection.

- Coin, I., Dölling, R., & Bienert, M. (2007). Side-chain anchoring in Fmoc-based solid-phase peptide synthesis: a comparative study of the 2-chlorotrityl and the Wang linker. Journal of Peptide Science, 13(12), 769–775.

- CDN. (n.d.). Cleavage Cocktail Selection. CDN Isotopes.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.

- Jasco. (2024, October 9). Analysis of Amino Acids by On-line Pre-column Derivatization with OPA and FMOC using RHPLC System. Jasco.

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

- Kumar, A., Sharma, A., & Albericio, F. (2020). Green Chemistry in situ Fmoc removal. Green Chemistry, 22(19), 6335-6340.

- Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.

- Thermo Fisher Scientific. (n.d.). Fmoc Cleavage.

- ResearchGate. (n.d.).

- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.